molecular formula C9H11BN2O3 B2908384 (5-Ethoxy-1H-indazol-6-yl)boronic acid CAS No. 2304634-56-6

(5-Ethoxy-1H-indazol-6-yl)boronic acid

Cat. No. B2908384
CAS RN: 2304634-56-6
M. Wt: 206.01
InChI Key: ONTRZBNGYOXECR-UHFFFAOYSA-N
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Description

“(5-Ethoxy-1H-indazol-6-yl)boronic acid” is a chemical compound with the CAS Number: 2304634-56-6 . It has a linear formula of C9H11BN2O3 . The IUPAC name for this compound is 5-ethoxy-1H-indazol-6-ylboronic acid . The molecular weight of this compound is 206.01 .


Molecular Structure Analysis

The InChI code for “(5-Ethoxy-1H-indazol-6-yl)boronic acid” is 1S/C9H11BN2O3/c1-2-15-9-3-6-5-11-12-8(6)4-7(9)10(13)14/h3-5,13-14H,2H2,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(5-Ethoxy-1H-indazol-6-yl)boronic acid” has a molecular weight of 206.01 . The compound is expected to be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antihypertensive Applications

Indazole-containing compounds have been found to have potential applications as antihypertensive agents . This means they could be used in the treatment of high blood pressure.

Anticancer Applications

These compounds also show promise in the field of oncology. They have been studied for their potential anticancer properties , which could make them useful in the development of new cancer treatments.

Antidepressant Applications

Indazole-containing compounds have been studied for their potential use as antidepressants . This suggests they could play a role in managing mental health conditions such as depression.

Anti-inflammatory Applications

The anti-inflammatory properties of indazole-containing compounds have been explored . This could make them useful in treating conditions characterized by inflammation.

Antibacterial Applications

These compounds have been found to have antibacterial properties . This suggests they could be used in the development of new antibiotics or other treatments for bacterial infections.

Antimicrobial Potential

Some derivatives of imidazole, which is structurally similar to indazole, have shown good antimicrobial potential . This suggests that “5-Ethoxy-1H-indazol-6-yl-6-boronic acid” might also have potential antimicrobial applications.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(5-ethoxy-1H-indazol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O3/c1-2-15-9-3-6-5-11-12-8(6)4-7(9)10(13)14/h3-5,13-14H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTRZBNGYOXECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1OCC)C=NN2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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